N'1,N'3-dimethylmalonohydrazide
Description
N'1,N'3-Dimethylmalonohydrazide is a hydrazide derivative characterized by a malonic acid backbone substituted with two methyl groups at the N'1 and N'3 hydrazine nitrogen positions.
Properties
Molecular Formula |
C5H12N4O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-N',3-N'-dimethylpropanedihydrazide |
InChI |
InChI=1S/C5H12N4O2/c1-6-8-4(10)3-5(11)9-7-2/h6-7H,3H2,1-2H3,(H,8,10)(H,9,11) |
InChI Key |
GFUYWROIERLOFU-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)CC(=O)NNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares N'1,N'3-dimethylmalonohydrazide with structurally related hydrazides:
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro in ) increases acidity and reactivity compared to alkyl-substituted analogs like the dimethylmalonohydrazide.
- Steric Considerations: Bulky substituents (e.g., naphthyloxy in ) may hinder coordination with metals, whereas smaller alkyl groups (as in dimethylmalonohydrazide) enhance ligand flexibility.
Physical and Spectral Data
- N'1,N'3-Dimethylmalonohydrazide: Predicted IR peaks include N–H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹). ¹H NMR would show methyl protons at δ ~2.8–3.2 ppm.
- 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (): Exhibits strong UV-Vis absorption due to conjugated nitro groups, useful in photochemical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
